Sulfonium, (diphenylmethyl)dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonium, (diphenylmethyl)dimethyl- is an organosulfur compound characterized by a positively charged sulfur atom bonded to three organic substituents. These compounds are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of sulfonium compounds typically involves the reaction of a sulfide with an alkylating agent. For instance, dimethyl sulfonium compounds can be synthesized using halogenated carboxylic acids and dimethyl thioether as starting materials. The reaction is carried out in a carboxylic ester solvent, with heating and stirring, followed by cooling, filtration, and recrystallization to obtain the final product .
Industrial Production Methods
Industrial production of sulfonium compounds often follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and solvent composition, to ensure high purity and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfonium compounds undergo various chemical reactions, including:
Oxidation: Sulfonium salts can be oxidized to sulfoxides and sulfones.
Reduction: Reduction of sulfonium salts can yield sulfides.
Substitution: Sulfonium salts can participate in nucleophilic substitution reactions, forming sulfur ylides.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for deprotonation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and sulfur ylides, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Sulfonium compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various chemical reactions.
Biology: Studied for their role in biological processes and as potential therapeutic agents.
Medicine: Investigated for their antimicrobial properties and potential use in drug development.
Industry: Employed in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sulfonium compounds involves the formation of reactive intermediates, such as sulfur ylides, which can participate in various chemical transformations. These intermediates can interact with molecular targets, leading to the desired chemical or biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonium Salts: Similar in structure but may have different substituents.
Sulfoxonium Ylides: Share similar reactivity patterns but differ in their oxidation state.
Sulfonimidates: Another class of organosulfur compounds with distinct chemical properties.
Uniqueness
Sulfonium, (diphenylmethyl)dimethyl- is unique due to its specific substituents, which confer distinct reactivity and stability compared to other sulfonium compounds. Its ability to form stable sulfur ylides makes it particularly valuable in organic synthesis .
Eigenschaften
CAS-Nummer |
46487-16-5 |
---|---|
Molekularformel |
C15H17S+ |
Molekulargewicht |
229.4 g/mol |
IUPAC-Name |
benzhydryl(dimethyl)sulfanium |
InChI |
InChI=1S/C15H17S/c1-16(2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3/q+1 |
InChI-Schlüssel |
GXVZPAGFZISANW-UHFFFAOYSA-N |
Kanonische SMILES |
C[S+](C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.